Exatecan Intermediate 2 (hydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

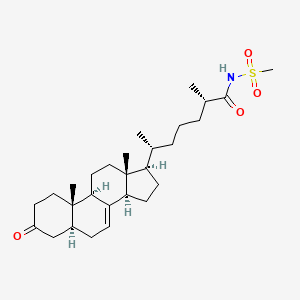

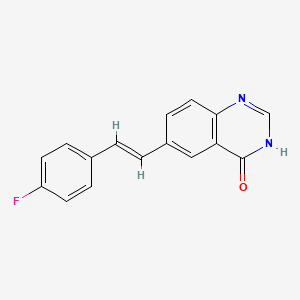

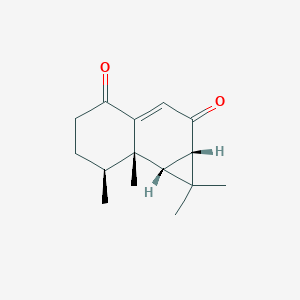

Exatecan Intermediate 2 (hydrochloride) is a chemical compound that serves as an intermediate in the synthesis of Exatecan, an anticancer agent belonging to the class of camptothecin analogs. Exatecan interferes with the proliferation and division of tumor cells by interacting with DNA, thereby inhibiting tumor growth. This compound is primarily used in research related to various cancers, including ovarian, lung, and breast cancers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Exatecan Intermediate 2 (hydrochloride) typically involves the condensation of 2-quinolinecarboxylic acid with 3-amino-2-methylbenzoic acid. This reaction forms a chemical compound with the molecular formula C25H26N2O4. The process involves multiple steps, including purification and isolation of the final product .

Industrial Production Methods: In industrial settings, the production of Exatecan Intermediate 2 (hydrochloride) is carried out on a large scale using similar synthetic routes. The compound is produced in high yields, making it a preferred choice for large-scale drug production facilities. The compound is stored in a cool, dry place away from direct sunlight to prevent degradation .

Analyse Chemischer Reaktionen

Types of Reactions: Exatecan Intermediate 2 (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis of the final anticancer agent, Exatecan.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents such as methanol and acetonitrile. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product .

Major Products Formed: The major product formed from these reactions is Exatecan, which is obtained after purifying and isolating it from the reaction mixture. Exatecan is a potent anticancer agent used in the treatment of various types of cancer .

Wissenschaftliche Forschungsanwendungen

Exatecan Intermediate 2 (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an intermediate in the synthesis of Exatecan, which has shown remarkable effectiveness in the treatment of various cancers, including lung, breast, and ovarian cancer . Additionally, Exatecan Intermediate 2 (hydrochloride) is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy .

Wirkmechanismus

Exatecan Intermediate 2 (hydrochloride) exerts its effects by interacting with DNA and inhibiting the activity of topoisomerase I (TOP1), an enzyme responsible for relieving DNA supercoiling during replication. By trapping TOP1-DNA cleavage complexes, Exatecan causes DNA damage, leading to cell death and inhibition of tumor growth . The compound shows stronger TOP1 trapping, higher DNA damage, and apoptotic cell death compared to classical TOP1 inhibitors .

Vergleich Mit ähnlichen Verbindungen

Exatecan Intermediate 2 (hydrochloride) is compared with other camptothecin analogs such as topotecan and irinotecan. While all these compounds inhibit TOP1 activity, Exatecan shows stronger inhibition and tumor suppression capability . Other similar compounds include deruxtecan and SN-38, the active metabolite of irinotecan . Exatecan’s unique properties, such as its high potency and resistance to P-glycoprotein (Pgp) efflux, make it a promising candidate for targeted cancer therapy .

Conclusion

Exatecan Intermediate 2 (hydrochloride) is a crucial intermediate in the synthesis of Exatecan, an anticancer agent with significant potential in cancer treatment. Its unique properties and wide range of scientific research applications make it an important compound in the fields of chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel |

C13H16ClFN2O2 |

|---|---|

Molekulargewicht |

286.73 g/mol |

IUPAC-Name |

N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide;hydrochloride |

InChI |

InChI=1S/C13H15FN2O2.ClH/c1-6-8-3-4-11(16-7(2)17)13(18)12(8)10(15)5-9(6)14;/h5,11H,3-4,15H2,1-2H3,(H,16,17);1H |

InChI-Schlüssel |

WELYDNOIIHGYEW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C2=C1CCC(C2=O)NC(=O)C)N)F.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

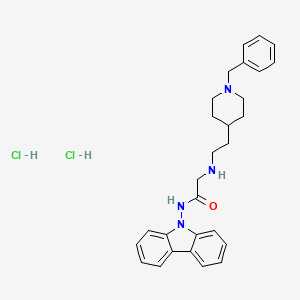

![N-(1-[1,1-di(pyridin-2-yl)ethyl]-6-{1-methyl-6-oxo-5-[(piperidin-4-yl)amino]-1,6-dihydropyridin-3-yl}-1H-indol-4-yl)ethanesulfonamide](/img/structure/B12382674.png)

![2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;tetrahydrochloride](/img/structure/B12382678.png)

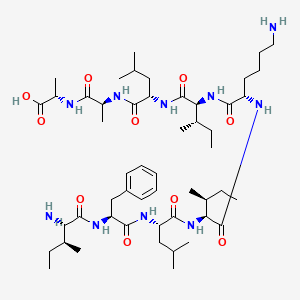

![3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid](/img/structure/B12382726.png)